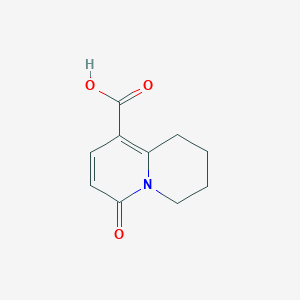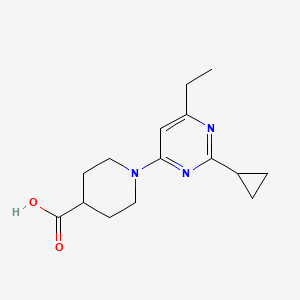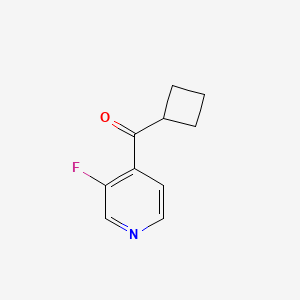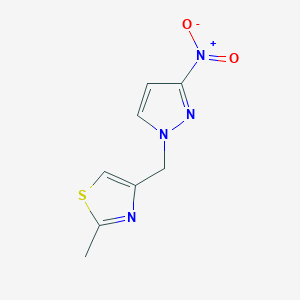
4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Benciltio)-2-metilfenil)morfolin-3-ona es un compuesto que pertenece a la clase de derivados de morfolina. Los derivados de morfolina son conocidos por su amplia gama de aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(3-(Benciltio)-2-metilfenil)morfolin-3-ona generalmente implica la reacción de 3-(benciltio)-2-metilfenilamina con morfolin-3-ona en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base como hidruro de sodio o carbonato de potasio, y un solvente como dimetilformamida (DMF) o tetrahidrofurano (THF). La mezcla de reacción se calienta a un rango de temperatura de 80-120 °C durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de producción industrial
A escala industrial, la producción de 4-(3-(Benciltio)-2-metilfenil)morfolin-3-ona se puede lograr mediante un proceso de flujo continuo. Este método implica el uso de un reactor de flujo donde los reactivos se alimentan continuamente al reactor y el producto se elimina continuamente. Este enfoque ofrece varias ventajas, incluida una mejor eficiencia de reacción, un mejor control sobre las condiciones de reacción y costos de producción reducidos.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(3-(Benciltio)-2-metilfenil)morfolin-3-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para convertir el compuesto en su amina correspondiente.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica donde el grupo benciltio es reemplazado por otros nucleófilos como haluros o alcóxidos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos a temperatura ambiente o temperaturas ligeramente elevadas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio; generalmente se realiza en solventes anhidros como éter o THF a bajas temperaturas.
Sustitución: Haluros, alcóxidos; las reacciones a menudo se llevan a cabo en solventes apróticos polares como DMF o DMSO a temperaturas elevadas.
Principales productos formados
Oxidación: Sulfoxidos, sulfonas
Reducción: Aminas
Sustitución: Varios derivados de morfolina sustituidos
Aplicaciones Científicas De Investigación
4-(3-(Benciltio)-2-metilfenil)morfolin-3-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-(3-(Benciltio)-2-metilfenil)morfolin-3-ona implica su interacción con objetivos moleculares y vías específicos. Se cree que el compuesto ejerce sus efectos al unirse a ciertas enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la proliferación celular, lo que lleva a su posible uso como agente anticancerígeno. Los objetivos moleculares y las vías exactas involucrados aún están bajo investigación y pueden variar según la aplicación específica.
Comparación Con Compuestos Similares
4-(3-(Benciltio)-2-metilfenil)morfolin-3-ona se puede comparar con otros compuestos similares, como:
4-(4-Aminofenil)morfolin-3-ona: Conocido por su uso como intermedio en la síntesis de productos farmacéuticos como rivaroxabán.
3-Metil-1-morfolin-4-ilmetil-2,6-difenilpiperidin-4-ona: Estudiado por sus diversas actividades biológicas, incluidas las propiedades antivirales y anticancerígenas.
Propiedades
Fórmula molecular |
C18H19NO2S |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-(3-benzylsulfanyl-2-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C18H19NO2S/c1-14-16(19-10-11-21-12-18(19)20)8-5-9-17(14)22-13-15-6-3-2-4-7-15/h2-9H,10-13H2,1H3 |
Clave InChI |
AIEZLQMRDIYYHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1SCC2=CC=CC=C2)N3CCOCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)
![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)

![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)
![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)



